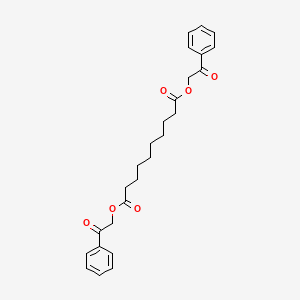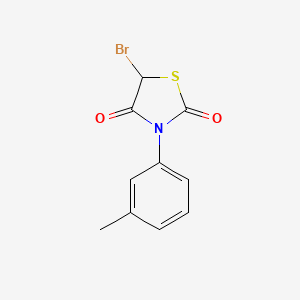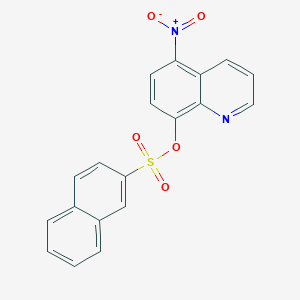
Bis(2-oxo-2-phenylethyl) decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-oxo-2-phenylethyl) decanedioate, also known by its chemical formula C28H20O2S4 , is a fascinating compound with a unique structure. It falls within the class of organic compounds and belongs to the family of dicarbodithioates . The compound’s molecular weight is approximately 516.7 g/mol .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of Bis(2-oxo-2-phenylethyl) decanedioate involves several steps. While specific literature on this compound is scarce, we can infer that it can be synthesized through a multistep process. One potential route could involve the condensation of 2-oxo-2-phenylethyl groups with decanedioic acid sebacic acid ). The reaction likely occurs under controlled conditions, such as refluxing in an appropriate solvent.
Analyse Des Réactions Chimiques
Reactivity:: Bis(2-oxo-2-phenylethyl) decanedioate may undergo various chemical reactions, including:
Oxidation: It could be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions could occur at the phenyl or carbonyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of appropriate catalysts.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and reagents used. Further experimental data would be necessary to confirm these outcomes.
Applications De Recherche Scientifique
Bis(2-oxo-2-phenylethyl) decanedioate’s applications span several scientific domains:
Chemistry: It could serve as a building block for novel organic materials.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigations into potential therapeutic properties or drug development.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mécanisme D'action
The precise mechanism by which Bis(2-oxo-2-phenylethyl) decanedioate exerts its effects remains speculative. It could modulate specific cellular pathways or interact with proteins, but further studies are needed.
Comparaison Avec Des Composés Similaires
While Bis(2-oxo-2-phenylethyl) decanedioate is relatively rare, we can compare it to similar compounds:
Other Dicarbodithioates: Explore related compounds with similar functional groups.
Structural Analogues: Investigate molecules sharing the same core structure.
Propriétés
Formule moléculaire |
C26H30O6 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
diphenacyl decanedioate |
InChI |
InChI=1S/C26H30O6/c27-23(21-13-7-5-8-14-21)19-31-25(29)17-11-3-1-2-4-12-18-26(30)32-20-24(28)22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 |
Clé InChI |
DNYGFEKCOXQXDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)CCCCCCCCC(=O)OCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11536532.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536535.png)
![N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11536545.png)

![N-(1-{3-[2-(heptyloxy)phenyl]-2-[(4-nitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11536556.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
![3,4-Dimethoxy-N-(2-phenylethyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11536575.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11536588.png)

![4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11536596.png)
![4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol](/img/structure/B11536598.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11536600.png)
